[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone
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Overview
Description
[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone is a complex organic compound with a unique structure that combines elements of isoindole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindole ring and the subsequent attachment of the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of [(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- [(3aR*,7aS*)-5-methyl-2-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole]
- [(3aR*,7aS*)-2-(5-methoxy-2-furoyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole]
Uniqueness
[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone stands out due to its unique combination of isoindole and pyridine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(2-methyl-4-phenylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15-8-9-18-13-24(14-19(18)12-15)22(25)21-16(2)23-11-10-20(21)17-6-4-3-5-7-17/h3-8,10-11,18-19H,9,12-14H2,1-2H3/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAGFKNCRDCODN-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CN(CC2C1)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2CN(C[C@@H]2C1)C(=O)C3=C(C=CN=C3C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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